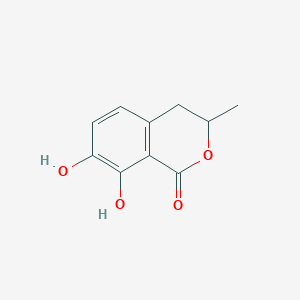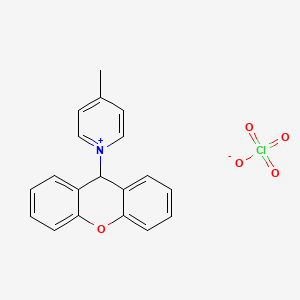
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate is a compound that belongs to the class of xanthones. . This compound features a pyridinium ion substituted with a xanthene moiety, making it a unique structure with interesting properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate typically involves the reaction of 4-methylpyridine with 9H-xanthene in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as 1,2,4-trichlorobenzene (TCB) with a catalytic amount of iodine, followed by demethylation using boron tribromide (BBr3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthone derivatives, while reduction could produce reduced xanthene compounds.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate involves its interaction with various molecular targets and pathways. The compound’s xanthene moiety allows it to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other xanthone derivatives and pyridinium salts, such as:
Xanthone: The parent compound with a similar oxygen-containing heterocyclic structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring.
Pyridinium salts: Compounds with a pyridinium ion structure.
Uniqueness
4-Methyl-1-(9H-xanthen-9-yl)pyridin-1-ium perchlorate is unique due to its specific combination of a xanthene moiety and a pyridinium ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
115996-44-6 |
|---|---|
Molekularformel |
C19H16ClNO5 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
4-methyl-1-(9H-xanthen-9-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C19H16NO.ClHO4/c1-14-10-12-20(13-11-14)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;2-1(3,4)5/h2-13,19H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
DJGQOCSCTQXTIY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=[N+](C=C1)C2C3=CC=CC=C3OC4=CC=CC=C24.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


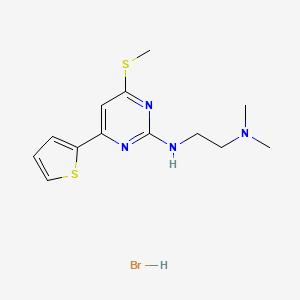
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
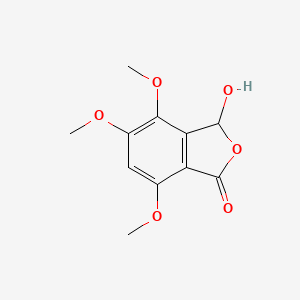
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)



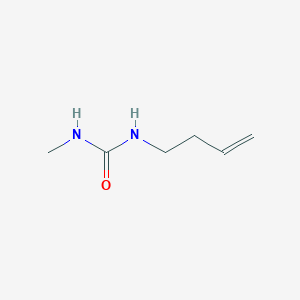

![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
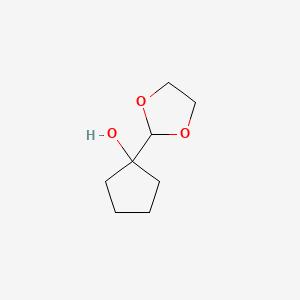
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
